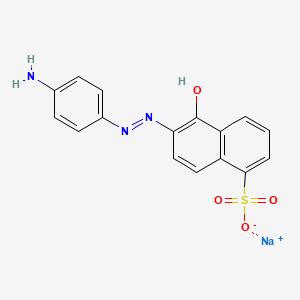

![molecular formula C6H6N4O B1384389 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1160995-01-6](/img/structure/B1384389.png)

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Overview

Description

Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .

Synthesis Analysis

The synthesis of “6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” involves several steps. The base NaH is applied to deprotonate 2-cyanopyrrole, and then an in situ prepared monochloramine solution is utilized for the N-amination. This is followed by cyclization with formamidine acetate to produce the required pyrrolo[2,1-f][1,2,4]triazine . A second-generation synthesis employs continuous flow chemistry tools, adapting the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t-Bu .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with an amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include deprotonation, N-amination, and cyclization . The reactions are carried out under controlled conditions to ensure the correct formation of the product .Scientific Research Applications

Synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Derivatives

- Synthesis Process : The compound is synthesized through reactions involving various intermediates, leading to complex structures with specific molecular formulas. For instance, one derivative, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, is created using carbon disulfide and benzyl bromide in specific conditions (Hwang, Tu, Wang, & Lee, 2006).

- Molecular Structures and Properties : These compounds often have intricate molecular structures, characterized by specific spatial arrangements and densities. They show properties like extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and potential functionalities (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactivity and Applications

Reactions Leading to Diverse Derivatives

- Chemical Transformations : this compound undergoes various chemical reactions, leading to a range of derivatives. These reactions include nucleophilic transformations and bond cleavages, contributing to the creation of different molecular structures with potential applications in fields like medicinal chemistry (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).

- Synthesis of Derivatives for Potential Use : The synthesis processes often involve catalysts and specific reagents, leading to derivatives with unique properties. These compounds may have significant implications in pharmacology and fine organic synthesis (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).

Pharmaceutical and Medical Research

Involvement in Drug Development and Imaging

- Role in Developing VEGFR-2 Inhibitors : Some derivatives of this compound play a role in developing potent inhibitors for specific receptors like VEGFR-2, important in oncology research. These compounds show promise in preclinical studies for their efficacy in tumor models (Bhide et al., 2006).

- Applications in PET Imaging : Certain derivatives are synthesized for potential use as PET tracers in imaging specific protein kinases, a critical aspect of diagnostic research in conditions like cancer (Wang, Gao, & Zheng, 2014).

Advanced Materials and Chemistry

Applications in Material Sciences and Synthesis

- Use in Photovoltaic Devices : Derivatives of this compound show potential applications in the development of photovoltaic devices. Their unique chemical properties and structures contribute to advancements in materials science (Halim et al., 2018).

Future Directions

Mechanism of Action

Target of Action

It is chemically related to a compound used in the treatment of covid-19 , suggesting that it may have antiviral properties.

Mode of Action

It is known that similar compounds can form macrocyclic structures that can recognize guest molecules through non-covalent interactions such as hydrogen bonding, electrostatics, and stacking . This suggests that 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds have broad-spectrum activity against various viruses, including hcv, yfv, denv-2, influenza a, parainfluenza 3, and sars-cov . This suggests that the compound may interact with multiple biochemical pathways to exert its effects.

Result of Action

Given its potential antiviral properties, it may interfere with viral replication or other key processes in the viral life cycle .

properties

IUPAC Name |

6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,7H2,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNEVILVDRPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=NN2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680526 | |

| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160995-01-6 | |

| Record name | 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)

![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)